

Technical Guide: Physicochemical Properties of 2-Ethynyl-2-methyl-1,3-dioxolane

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Compound of Interest

Compound Name: 2-Ethynyl-2-methyl-1,3-dioxolane

Cat. No.: B3105666

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An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethynyl-2-methyl-1,3-dioxolane is a heterocyclic organic compound with potential applications in various fields of chemical synthesis and pharmaceutical development. Its structure, featuring a protected ketone functionality and a terminal alkyne group, makes it a versatile building block for the introduction of a propargyl moiety in more complex molecules. This guide aims to provide a comprehensive overview of its physicochemical properties, experimental protocols, and relevant chemical data.

It is important to distinguish **2-Ethynyl-2-methyl-1,3-dioxolane** from its close analogue, 2-Ethyl-2-methyl-1,3-dioxolane. The presence of the ethynyl (carbon-carbon triple bond) group instead of an ethyl (saturated two-carbon chain) group significantly influences the reactivity and properties of the molecule. This guide focuses exclusively on the ethynyl derivative.

Physicochemical Properties

Comprehensive experimental data for the physicochemical properties of **2-Ethynyl-2-methyl-1,3-dioxolane** is not readily available in publicly accessible databases. The information that can be inferred from its structure and related compounds is summarized below.

Table 1: Physicochemical Properties of **2-Ethynyl-2-methyl-1,3-dioxolane**

Property	Value	Source/Method
Molecular Formula	C ₆ H ₈ O ₂	Calculated
Molecular Weight	112.13 g/mol	Calculated
CAS Number	Not assigned	-
Boiling Point	Data not available	-
Melting Point	Data not available	-
Density	Data not available	-
Solubility	Expected to be soluble in common organic solvents.	Structural Analogy
Appearance	Data not available	-

Note: The lack of specific experimental data highlights the need for further research to characterize this compound fully.

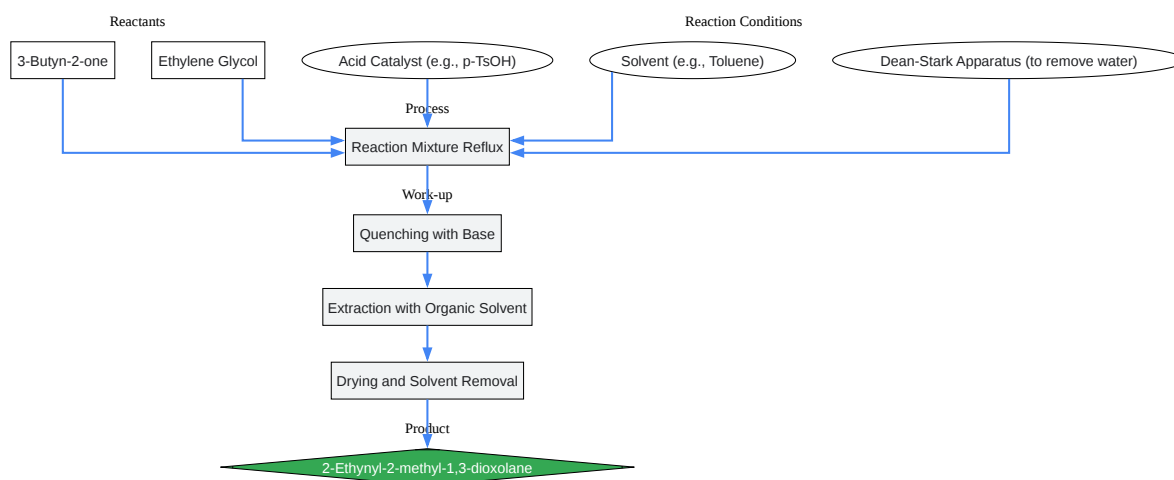
Experimental Protocols

Detailed experimental protocols for the synthesis and purification of **2-Ethynyl-2-methyl-1,3-dioxolane** are not extensively documented. However, a general synthetic approach can be proposed based on standard organic chemistry reactions.

Proposed Synthesis of 2-Ethynyl-2-methyl-1,3-dioxolane

A plausible method for the synthesis of **2-Ethynyl-2-methyl-1,3-dioxolane** involves the protection of a suitable keto-alkyne. The logical starting material would be 3-butyne-2-one. The ketone functionality can be protected as a dioxolane using ethylene glycol in the presence of an acid catalyst.

Experimental Workflow: Synthesis of 2-Ethynyl-2-methyl-1,3-dioxolane



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Caption: Proposed synthetic workflow for **2-Ethynyl-2-methyl-1,3-dioxolane**.

Determination of Physicochemical Properties: A General Approach

Should a sample of **2-Ethynyl-2-methyl-1,3-dioxolane** be synthesized, its physicochemical properties could be determined using standard laboratory techniques:

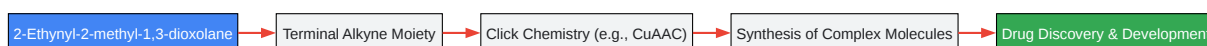
- Boiling Point: Determined by distillation at atmospheric or reduced pressure.
- Melting Point: Applicable if the compound is a solid at room temperature, determined using a melting point apparatus.
- Density: Measured using a pycnometer or a digital density meter.
- Solubility: Assessed by dissolving a known amount of the compound in various solvents at a specific temperature.
- Spectroscopic Analysis:
 - Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To confirm the chemical structure.
 - Infrared (IR) Spectroscopy: To identify functional groups, particularly the alkyne $\text{C}\equiv\text{C}$ and C-H stretches.
 - Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Signaling Pathways and Applications in Drug Development

Currently, there is no specific information available in the scientific literature regarding the involvement of **2-Ethynyl-2-methyl-1,3-dioxolane** in any biological signaling pathways or its direct application in drug development.

However, as a functionalized alkyne, it holds potential as a building block in medicinal chemistry. Terminal alkynes are valuable for use in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to synthesize more complex molecules, including potential drug candidates.

Logical Relationship: Potential Utility in Drug Discovery



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Caption: Potential application of **2-Ethynyl-2-methyl-1,3-dioxolane** in drug discovery.

Conclusion

2-Ethynyl-2-methyl-1,3-dioxolane is a compound with interesting synthetic potential due to its bifunctional nature. However, a significant gap exists in the literature regarding its experimentally determined physicochemical properties and biological applications. The information presented in this guide is based on theoretical calculations and analogies to similar compounds. Further experimental investigation is necessary to fully characterize this molecule and explore its utility in research and development. Researchers interested in this compound should consider its synthesis and a thorough characterization of its physical and chemical properties as a primary objective.

- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 2-Ethynyl-2-methyl-1,3-dioxolane]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3105666#physicochemical-properties-of-2-ethynyl-2-methyl-1-3-dioxolane\]](https://www.benchchem.com/product/b3105666#physicochemical-properties-of-2-ethynyl-2-methyl-1-3-dioxolane)

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